N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the benzamide structure, along with a cyclopentyl group and a methyl group on the benzene ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclopentylamine to form N-cyclopentyl-2-methylbenzamide. This intermediate is then reacted with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of benzamide derivatives and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-N-phenylbenzamide
- N-(cyanomethyl)-N-methylbenzamide
Uniqueness
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-6-2-5-9-14(12)15(18)17(11-10-16)13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHKNHNEHBMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC#N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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